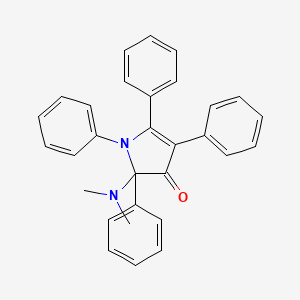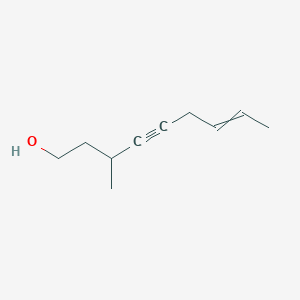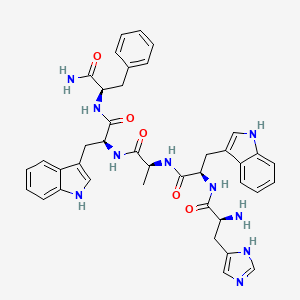![molecular formula C10H12N2O2 B14397999 1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one CAS No. 89970-24-1](/img/structure/B14397999.png)
1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that features both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate in tetrahydrofuran (THF) at room temperature, followed by heating to reflux . Another method includes the use of lithium aluminum hydride for reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amine and ether functional groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
- 4-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid
Uniqueness
1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89970-24-1 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-6-7-14-8-4-3-5-11-10(8)12/h3-5H,2,6-7H2,1H3 |
InChI Key |
YQOJPJATFBYKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCOC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)

![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)

![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)


![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)


